molecular formula C33H34O10 B3431734 [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate CAS No. 92621-31-3

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate

Cat. No. B3431734
CAS RN: 92621-31-3
M. Wt: 590.6 g/mol
InChI Key: GTJGUFOLNHYRQE-UHFFFAOYSA-N
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Description

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate, also known as TATM, is a versatile organic compound that has been used in various scientific applications. TATM is a trityl-based acetate ester, a type of organic compound that is composed of an ester group, three acetyl groups, and a trityl group. It is a colorless solid with a melting point of 108-110°C. TATM has been used in a variety of laboratory experiments and scientific research applications due to its versatility and stability.

Scientific Research Applications

Oxidative Chemistry and Synthesis

  • Research on natural antioxidants like hydroxytyrosol reveals oxidative pathways and chemical syntheses that could parallel the study of acetate derivatives, showing potential applications in exploring antioxidant mechanisms and synthesizing related compounds (Lucia et al., 2006).
  • The synthesis of thiazolidin-4-ones based on certain acetate derivatives outlines a method that could be adapted for the synthesis of complex molecules, including potential applications in designing compounds with antibacterial activity (Čačić et al., 2009).

Marine Fungal Compounds

  • Studies on marine fungi Penicillium sp. and Trichoderma atroviride G20-12 led to the isolation of new compounds, demonstrating the potential of marine organisms as sources for novel chemical entities. This research could guide the exploration of marine resources for finding new derivatives of complex acetates with unique properties (Wu et al., 2010); (Sun et al., 2009).

Enzyme-Catalyzed Synthesis

  • Enzymatic resolution has been applied to synthesize novel carbasugar derivatives, showcasing enzyme-catalyzed methods as valuable tools for creating stereoselective compounds. This could hint at enzymatic approaches to modify or synthesize compounds like "[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate" for specific scientific applications (Gümüş & Tanyeli, 2010).

Antimicrobial and Anticancer Properties

  • Synthesis and evaluation of new 1,2,3-triazoles provide an example of how chemical derivatives are analyzed for their biological activities, such as antimicrobial and anticancer properties. This approach could be relevant for assessing the biological activities of acetate derivatives in medical research (Holla et al., 2005).

properties

IUPAC Name

[4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJGUFOLNHYRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905325
Record name 1,2,3,4-Tetra-O-acetyl-6-O-(triphenylmethyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate

CAS RN

37074-90-1, 10028-44-1, 92621-31-3
Record name NSC404268
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52915
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52914
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetra-O-acetyl-6-O-(triphenylmethyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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